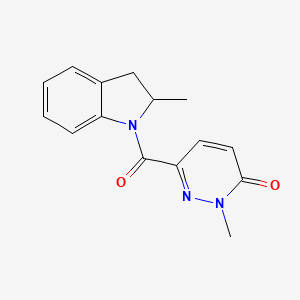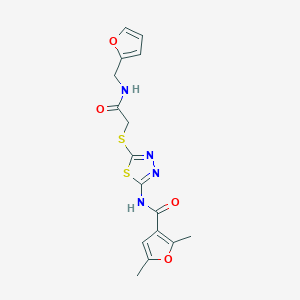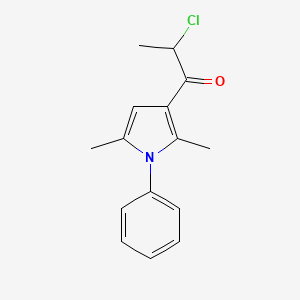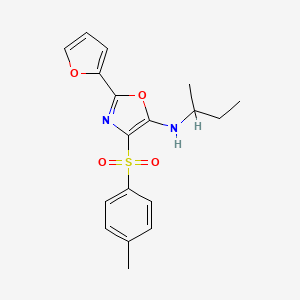![molecular formula C28H24N6O2S2 B2487221 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 851124-73-7](/img/no-structure.png)
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a category known for its significance in pharmaceutical chemistry due to its diverse biological activities. The specific structural features of this compound suggest a potential for unique chemical reactions, physical properties, and biological activities, warranting detailed study.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives involves a multi-step process, typically starting from commercially available starting materials and proceeding through a series of reactions, including cyclization and nucleophilic addition. For example, Wu et al. (2010) describe a regiospecific synthesis approach from 4-methylaniline and malononitrile, highlighting the complexity and precision required in synthesizing such compounds (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives can be elucidated using various spectroscopic methods such as IR, 1H NMR, and MS, as well as X-ray diffraction crystallography. These methods provide detailed information on the molecular geometry, bonding, and functional groups present in the compound (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones undergo a range of chemical reactions, including cyclocondensation and nucleophilic addition, leading to the formation of various derivatives with potential biological activities. The reactivity of these compounds is influenced by their specific structural features, such as the presence of alkyl, aryl, and heteroatom substituents (Wang et al., 2004).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can significantly affect its handling and formulation (Özdemir et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, acidity or basicity of functional groups, and susceptibility to hydrolysis or oxidation, define the compound's behavior in chemical reactions and its potential as a lead compound in drug discovery. Detailed studies on these aspects are essential for understanding the compound's chemical profile and optimizing its therapeutic efficacy (Liu et al., 2007).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers have been exploring the synthesis of novel heterocyclic compounds that incorporate the pyrazolo[3,4-d]pyrimidin-4(5H)-one moiety due to their promising biological activities. For instance, the preparation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one demonstrated significant biocidal properties against a range of bacteria and fungi, showcasing excellent potential for developing new antimicrobial agents (Youssef et al., 2011).
Antioxidant and Anticancer Properties
The compound's derivatives have been investigated for their antioxidant capabilities, with some showing higher efficacy than standard antioxidants such as ascorbic acid. This suggests their potential use in mitigating oxidative stress-related diseases (Aziz et al., 2021). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a promising avenue for cancer therapy and inflammation control (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis of novel pyrimidine derivatives has shown significant antimicrobial evaluation, suggesting the potential of these compounds in developing new antimicrobial agents. This is crucial in the fight against drug-resistant microbial strains, providing a new path for antibiotic development (Farag et al., 2008).
Corrosion Inhibition
Interestingly, pyranpyrazole derivatives, closely related to the compound , have been identified as effective corrosion inhibitors for mild steel. This application is particularly relevant for industrial processes, such as pickling, where corrosion resistance is crucial (Dohare et al., 2017).
Anti-inflammatory Activity
The synthesis of derivatives targeting anti-inflammatory applications has also been explored. These compounds have shown potent anti-inflammatory activities in both in vitro and in vivo models, indicating their potential as therapeutic agents for treating inflammation-related disorders (Shehab et al., 2018).
Propiedades
Número CAS |
851124-73-7 |
|---|---|
Nombre del producto |
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Fórmula molecular |
C28H24N6O2S2 |
Peso molecular |
540.66 |
Nombre IUPAC |
1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36) |
Clave InChI |
XGFKWEZLHTYHOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)



![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)


![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)


